(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride
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Overview
Description
(3,3-Dimethyl-2-oxabicyclo[222]octan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl It is known for its unique bicyclic structure, which includes an oxabicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Introduction of the Methanamine Group: The methanamine group is introduced through a substitution reaction, where an appropriate amine precursor reacts with the oxabicyclo[2.2.2]octane intermediate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[2.2.2]octane derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3,3-Dimethyl-2-oxabicyclo[222]octan-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group
Properties
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)8-3-5-10(7-11,12-9)6-4-8;/h8H,3-7,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQBBGLNZLDBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)CN)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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